4-(1-Methoxyethyl)piperidine hydrochloride

描述

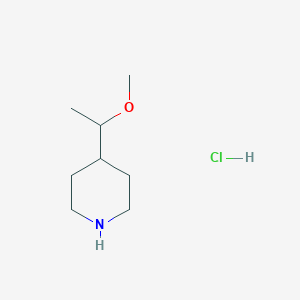

4-(1-Methoxyethyl)piperidine hydrochloride is a piperidine derivative characterized by a 1-methoxyethyl substituent (-CH₂CH₂OCH₃) at the 4-position of the piperidine ring, with a hydrochloride counterion. Piperidine derivatives are widely studied in medicinal chemistry due to their structural versatility and biological relevance, particularly in central nervous system (CNS) targeting, receptor modulation, and enzyme inhibition. The 1-methoxyethyl group introduces steric and electronic effects that influence solubility, metabolic stability, and binding affinity.

属性

分子式 |

C8H18ClNO |

|---|---|

分子量 |

179.69 g/mol |

IUPAC 名称 |

4-(1-methoxyethyl)piperidine;hydrochloride |

InChI |

InChI=1S/C8H17NO.ClH/c1-7(10-2)8-3-5-9-6-4-8;/h7-9H,3-6H2,1-2H3;1H |

InChI 键 |

KMQMCNLBOZZQMA-UHFFFAOYSA-N |

规范 SMILES |

CC(C1CCNCC1)OC.Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methoxyethyl)piperidine hydrochloride typically involves the reaction of 4-piperidone with methoxyethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .

化学反应分析

Types of Reactions

4-(1-Methoxyethyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxyethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under basic conditions.

Major Products Formed

Oxidation: N-oxides of 4-(1-Methoxyethyl)piperidine.

Reduction: Secondary amines.

Substitution: Various substituted piperidine derivatives.

科学研究应用

4-(1-Methoxyethyl)piperidine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

作用机制

The mechanism of action of 4-(1-Methoxyethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. It can also modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

相似化合物的比较

Structural and Physicochemical Properties

The substituent at the 4-position of piperidine significantly impacts molecular weight, solubility, and reactivity. Key examples include:

Key Observations :

- Substituent Size : Bulky groups (e.g., diphenylmethoxy) reduce solubility but may improve receptor selectivity.

- Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) increases lipophilicity and resistance to enzymatic degradation .

- Ether Linkages : Methoxyethyl/methoxymethyl groups enhance water solubility compared to aromatic substituents .

生物活性

4-(1-Methoxyethyl)piperidine hydrochloride, also known as Mepivacaine, is a piperidine derivative primarily recognized for its applications as a local anesthetic. This compound has garnered attention due to its notable biological properties, including its analgesic efficacy, safety profile, and potential applications in various therapeutic areas.

- Molecular Formula : C15H23ClN2O

- Molecular Weight : 282.81 g/mol

- Appearance : White crystalline powder

- Melting Point : 240°C to 242°C

- Solubility : Soluble in water and alcohol

- pH Range : 4.5 to 6.0

This compound acts as a sodium channel blocker, inhibiting the influx of sodium ions during depolarization of neuronal membranes. This mechanism is crucial for its local anesthetic properties, providing effective pain relief by blocking nerve conduction in the targeted area.

Analgesic and Anesthetic Properties

The compound exhibits several key pharmacological features:

- Rapid Onset of Action : Provides quick relief from pain, making it suitable for various surgical procedures.

- Low Systemic Toxicity : The compound demonstrates a favorable safety profile with rare adverse reactions.

- Medium Duration of Action : While effective for short procedures, its duration may limit its use in longer surgeries.

Case Studies and Research Findings

-

Local Anesthesia in Dental Procedures :

- A study highlighted the effectiveness of Mepivacaine in dental anesthesia, showing comparable efficacy to other local anesthetics like lidocaine but with less systemic toxicity.

-

Effects on Diabetic Hyperalgesia :

- Research indicated that this compound could alleviate pain associated with diabetic hyperalgesia, suggesting potential benefits beyond standard anesthesia.

- Synthesis of Derivatives :

Applications in Scientific Research

This compound is not only utilized as a local anesthetic but also serves as a template for developing novel compounds with potential therapeutic effects. Its derivatives are being studied for:

Limitations and Future Directions

Despite its advantages, there are limitations that warrant further research:

- Duration of Effectiveness : The medium duration may not be suitable for all surgical needs.

- Variable Onset Times : Inconsistent onset can affect clinical outcomes.

Future research should focus on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。